molecular formula C13H14ClN3 B1483086 3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098064-84-5

3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483086
CAS No.: 2098064-84-5
M. Wt: 247.72 g/mol
InChI Key: NEILWMYFFAXEJI-UHFFFAOYSA-N
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Description

3-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a synthetically versatile chemical intermediate designed for pharmaceutical research and development. Its core structure integrates a pyrazole ring strategically substituted at the N1 position with a cyclopropylmethyl group and at the C5 position with a chloromethyl handle, while the C3 position is functionalized with a pyridine ring. This molecular architecture, featuring multiple nitrogen heterocycles, is characteristic of scaffolds investigated in modern drug discovery. The primary research application of this compound is anticipated to be in the development of targeted anticancer agents. The 3,5-disubstituted pyrazole core is a recognized pharmacophore in medicinal chemistry, with extensive literature demonstrating its promise as a core for anticancer agents . Specifically, such derivatives have been shown to exert antiproliferative effects through mechanisms such as the induction of apoptosis and inhibition of key oncogenic signaling pathways . The reactive chloromethyl group is a critical functional feature, enabling further synthetic elaboration through nucleophilic substitution reactions. This allows researchers to conjugate the core scaffold to various pharmacophores, linkers, or solid supports, facilitating the synthesis of compound libraries for structure-activity relationship (SAR) studies or the creation of targeted bioconjugates. The presence of the pyridine ring enhances the compound's potential as a ligand for metal complexes, suggesting possible applications in catalytic research, similar to those explored with other pyrazole-based ligands . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with appropriate safety protocols for chemicals possessing reactive functional groups like chloromethyl alkylators.

Properties

IUPAC Name

3-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEILWMYFFAXEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

3-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound characterized by the presence of a pyridine ring and a pyrazole moiety. Its molecular formula is C13H14ClN3C_{13}H_{14}ClN_3, and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is largely attributed to its structural components:

  • Pyridine Ring : This structure is prevalent in numerous bioactive compounds and is known for its interactions with various biological targets, including enzymes and receptors.
  • Pyrazole Moiety : Compounds containing pyrazole rings have been associated with a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in treating infections .
  • Anticancer Properties : Preliminary studies indicate that derivatives of pyrazole, including this compound, may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The chloromethyl group allows for nucleophilic attacks on enzymes, potentially leading to inhibition of key pathways in diseases such as cancer and inflammation .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound involves assessing its Absorption, Distribution, Metabolism, and Excretion (ADME):

  • Absorption : The compound's lipophilicity suggests it may be well absorbed through biological membranes.
  • Distribution : Given its structure, it is likely to distribute widely throughout body tissues.
  • Metabolism : Metabolic pathways may involve oxidation or conjugation reactions typical for compounds with halogen substituents.
  • Excretion : The compound's metabolites are expected to be eliminated via renal pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

  • Anticancer Activity :
    • A study demonstrated that pyrazole derivatives could effectively inhibit the growth of various cancer cell lines. The mechanism involved modulation of signaling pathways related to apoptosis and cell cycle regulation .
  • Antimicrobial Studies :
    • Research indicated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
  • Enzyme Targeting :
    • Investigations into enzyme inhibition revealed that compounds with similar structures could effectively inhibit specific kinases involved in cancer progression, highlighting their therapeutic potential .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
3-PyrazolylpyridineAnticancerCell Cycle Inhibition
4-PyrazolylpyridineAntimicrobialBacterial Cell Wall Synthesis
2-PyrazolylpyridineEnzyme InhibitionKinase Inhibition

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring: This is the initial step where the pyrazole structure is synthesized.
  • Substitution Reactions: Chloromethyl and cyclopropylmethyl groups are introduced to the pyrazole.
  • Coupling with Pyridine: The final step involves coupling the pyrazole derivative with a pyridine ring under basic conditions.

These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors and chromatography.

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural features that resemble known bioactive molecules. Research indicates that pyridine derivatives often display:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various pathogens.
  • Anti-cancer Properties: The presence of chloromethyl and pyrazole moieties may enhance interactions with cancer-related targets.
  • Enzyme Inhibition Studies: It can be utilized to study inhibition mechanisms of specific enzymes, contributing to drug discovery efforts.

Biological Research

In biological contexts, this compound can serve as a tool for:

  • Receptor Binding Studies: Investigating how it interacts with specific receptors can provide insights into its biological activity.
  • Cellular Pathway Analysis: Understanding its role in cellular signaling pathways may help elucidate mechanisms of action for therapeutic applications.

Material Science

The unique chemical structure allows for the exploration of this compound in developing advanced materials, such as:

  • Conductive Polymers: Its properties may be harnessed to create materials with specific electrical characteristics.
  • Fluorescent Compounds: The compound's fluorescence properties can be exploited in imaging applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of pyridine derivatives, including those similar to 3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Research focusing on various cancer cell lines demonstrated that compounds containing pyrazole and pyridine rings could inhibit cell proliferation effectively. The mechanisms involved apoptosis induction and cell cycle arrest .

Case Study 3: Material Development

In material science applications, derivatives of this compound were tested for their conductivity properties. The findings revealed that modifications could lead to enhanced electrical conductivity, making them suitable for electronic applications .

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Pyridine/Pyridazine Families

Several compounds share structural motifs with the target molecule, particularly pyrazole-heterocycle hybrids. Key examples include:

Key Differences and Implications

Substituent Effects: The chloromethyl group in the target compound contrasts with alkoxy (e.g., isopropoxy in 8o) or aryloxy (e.g., 2-fluorophenoxy in 10b) groups in analogues. Chloromethyl enhances electrophilicity for cross-coupling reactions, while alkoxy/aryloxy groups improve solubility and target binding (). Cyclopropylmethyl vs. cyclopropyl: The cyclopropylmethyl group in the target compound may confer greater metabolic stability compared to cyclopropyl-substituted analogues like 8o, which are prone to oxidative metabolism ().

Biological Activity: Compounds such as 8o and 10b are confirmed inhibitors of human dihydroorotate dehydrogenase (DHODH), a therapeutic target in autoimmune diseases (). Berotralstat exemplifies clinical success with a pyrazole-carboxamide scaffold, though its complexity (e.g., trifluoromethyl, cyanophenyl) contrasts with the simpler target molecule ().

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution reactions, similar to methods for 3a-3h in , but requires careful purification due to the reactive chloromethyl group ().
  • Analogues like 8o and 10b involve multi-step syntheses with high-temperature coupling (180°C in acetonitrile) and chromatographic purification, indicating higher synthetic complexity ().

Preparation Methods

Cyclization to Form Pyrazole-Pyridine Core

  • Starting Material: 3-hydrazinopyridine dihydrochloride is reacted with acrylonitrile in the presence of an alkali metal alkoxide base (e.g., sodium ethoxide) in an aliphatic alcohol solvent (e.g., ethanol).
  • Conditions: Temperature range from 25 °C to 100 °C; molar excess of acrylonitrile (1.5 to 2 equivalents) and base (2 to 5 equivalents) is used.
  • Outcome: Formation of 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine intermediate.

Oxidation to Aromatic Pyrazole

  • Oxidants: Manganese(IV) oxide is preferred; alternatives include potassium ferricyanide(III), copper(I) chloride with oxygen, or iron(III) chloride with oxygen.
  • Solvent: Inert solvents such as acetonitrile or dichloromethane.
  • Conditions: 25 °C to 100 °C; oxidant used in 2 to 10 fold excess.
  • Outcome: Conversion of the dihydro-pyrazole intermediate to 3-(3-amino-1H-pyrazol-1-yl)pyridine.

Conversion of Amino to Chloro Group (Sandmeyer Reaction)

  • Reagents: Aqueous hydrochloric acid, sodium nitrite, and copper chloride (CuCl or CuCl2).
  • Conditions: Temperature maintained between 0 °C and 25 °C during diazotization and chlorination steps.
  • Procedure: The amino-pyrazole is diazotized by sodium nitrite in excess HCl at low temperature to form a diazonium salt, which is then treated with copper chloride to substitute the amino group with chlorine.
  • Workup: pH adjustment to 8-10 with aqueous sodium hydroxide, extraction with organic solvent (e.g., toluene or chloroform), and purification by chromatography or crystallization.
  • Outcome: Formation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

Introduction of Cyclopropylmethyl Group

  • Method: Alkylation of the pyrazole nitrogen (N1-position) with cyclopropylmethyl halides or equivalents.
  • Conditions: Typically performed under basic conditions with suitable alkylating agents.
  • Outcome: Formation of 1-(cyclopropylmethyl)-3-(3-chloro-1H-pyrazol-1-yl)pyridine.

Chloromethylation at 5-Position of Pyrazole

  • Approach: Functionalization of the pyrazole ring at the 5-position by chloromethylation using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
  • Conditions: Controlled acidic environment to avoid over-chlorination.
  • Outcome: Introduction of the chloromethyl substituent yielding the target compound 3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Cyclization (hydrazinopyridine + acrylonitrile) Sodium ethoxide in ethanol, 1.5-2 eq acrylonitrile, 2-5 eq base 25-100 70-85 Excess acrylonitrile and base improve conversion
Oxidation to amino-pyrazole MnO2 in acetonitrile, 2-10 eq oxidant 25-100 65-80 Manganese(IV) oxide preferred for selectivity
Sandmeyer chlorination HCl (excess), NaNO2 (1.3-2 eq), CuCl (15-30 mol% excess), toluene 0-25 60-75 Low temperature critical to maintain diazonium stability
N1-Alkylation with cyclopropylmethyl halide Base (e.g., K2CO3), alkyl halide Room temp 70-90 Alkylation regioselectivity controlled by base choice
Chloromethylation at 5-position Chloromethyl methyl ether or formaldehyde + HCl 0-25 50-70 Acidic conditions carefully controlled to avoid side reactions

Research Findings and Optimization Notes

  • The cyclization route via 3-hydrazinopyridine and acrylonitrile avoids the need for difficult-to-prepare 3-chloropyrazole starting materials, improving overall process efficiency and purity.
  • Use of manganese(IV) oxide as an oxidant provides cleaner oxidation with fewer side products compared to other oxidants.
  • The Sandmeyer reaction for amino-to-chloro conversion is optimized by maintaining low temperatures and using excess copper chloride to ensure complete conversion without decomposition.
  • Alkylation with cyclopropylmethyl halides requires careful base selection to favor N1 substitution without affecting other positions on the pyrazole ring.
  • Chloromethylation at the 5-position is sensitive to reaction conditions; mild acidic conditions and controlled reagent addition minimize polysubstitution and degradation.
  • Purification steps such as flash chromatography or crystallization are essential to isolate the pure target compound due to close polarity of intermediates.

Q & A

Q. What synthetic methodologies are employed for constructing the pyrazole core in this compound?

The pyrazole core can be synthesized via the Vilsmeier-Haack reaction , a formylation method effective for introducing substituents to pyrazole derivatives. This involves reacting precursors like 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled conditions . Subsequent functionalization (e.g., chloromethylation and cyclopropylmethyl introduction) may use alkylation with chloroalkyl halides or cyclopropylmethyl halides in basic solvents like acetonitrile with K₂CO₃ .

Q. How is the chloromethyl group introduced into the pyrazole ring?

Chloromethylation typically involves nucleophilic substitution or alkylation. For example, reacting a hydroxyl- or amine-substituted pyrazole intermediate with chloromethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) can introduce the chloromethyl group. Similar methods for oxadiazole derivatives highlight the need for stoichiometric precision and temperature control to minimize byproducts .

Q. What analytical techniques confirm the compound’s structure?

  • ¹H-NMR : Validates substituent integration (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and chloromethyl at δ 4.0–4.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated in structural studies of related pyrazole derivatives .

Advanced Research Questions

Q. How do steric effects from the cyclopropylmethyl group influence reactivity?

The rigid cyclopropane ring creates steric hindrance, slowing electrophilic substitutions at adjacent pyrazole positions. Computational models and structural analogs suggest that bulky catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures may be required to overcome these effects .

Q. What strategies mitigate side reactions during chloromethylation?

  • Phase-transfer catalysts : Improve reaction efficiency in biphasic systems.
  • Low-temperature protocols : Reduce unwanted polymerization or elimination.
  • Catalytic selectivity : Fe₂O₃@SiO₂/In₂O₃ enhances regioselectivity in heterocyclic functionalization .
  • Purification : Combining filtrates from multiple batches removes impurities, as seen in multi-step syntheses .

Q. Can computational chemistry predict regioselectivity in further reactions?

Density Functional Theory (DFT) models electron density and frontier molecular orbitals to predict reactive sites. For example, X-ray data from structural analogs inform computational inputs, identifying electron-deficient pyridine or pyrazole positions prone to nucleophilic attack .

Contradictions and Methodological Considerations

  • Catalytic vs. conventional synthesis : highlights Fe₂O₃@SiO₂/In₂O₃ for greener synthesis, while relies on traditional Vilsmeier-Haack methods. Researchers must balance efficiency, yield, and environmental impact.
  • Substituent effects : Fluorophenyl groups in enhance electronic withdrawal, but cyclopropylmethyl’s steric effects may dominate in this compound, requiring tailored reaction designs.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

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